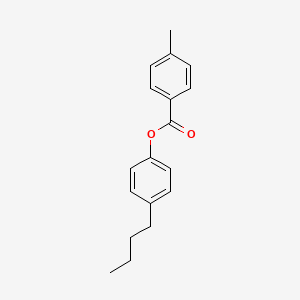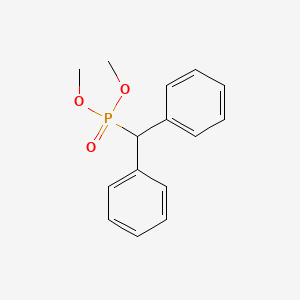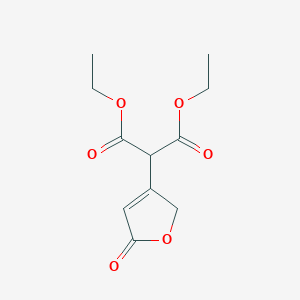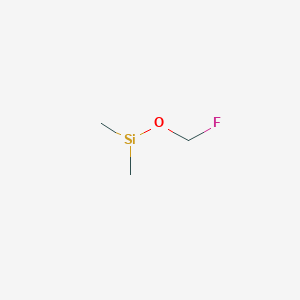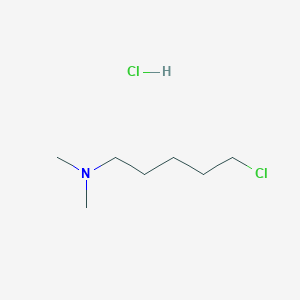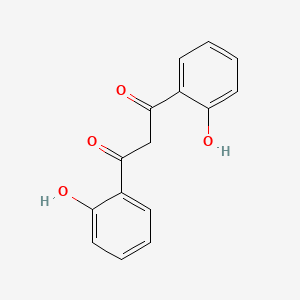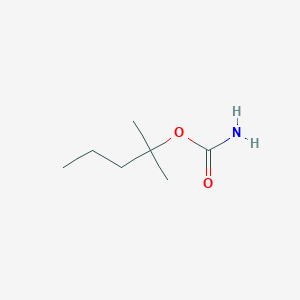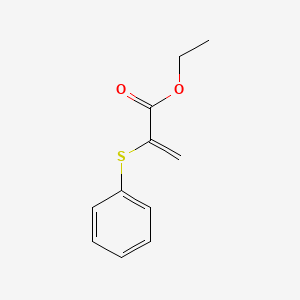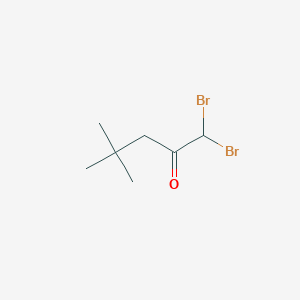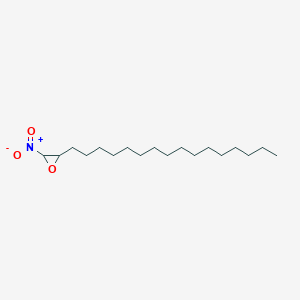![molecular formula C17H15NS B14632796 {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile CAS No. 56096-76-5](/img/structure/B14632796.png)
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile is an organic compound that features a unique structure combining an indene moiety with a phenylacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Used in various chemical syntheses.
Uniqueness
What sets {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile apart is its unique combination of an indene moiety with a phenylacetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
56096-76-5 |
|---|---|
分子式 |
C17H15NS |
分子量 |
265.4 g/mol |
IUPAC名 |
2-[2-(2,3-dihydro-1H-inden-5-ylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H15NS/c18-11-10-14-4-1-2-7-17(14)19-16-9-8-13-5-3-6-15(13)12-16/h1-2,4,7-9,12H,3,5-6,10H2 |
InChIキー |
KFFVXDPLKUOEMZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
